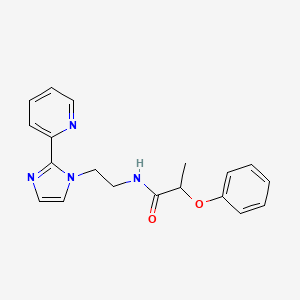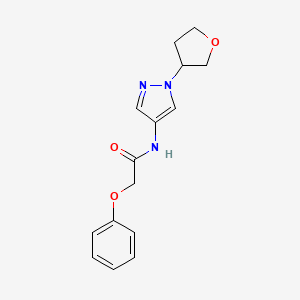
2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel heterocyclic compound with potential biological activities . It is part of a series of compounds designed and synthesized for evaluation against immortalized rat hepatic stellate cells (HSC-T6) .
Synthesis Analysis
The synthesis of this compound involves many chemical techniques as well as new computational chemistry applications . A key intermediate undergoes a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the correspondent compound . This compound is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C20H19N3O2 . It has an average mass of 333.384 Da and a monoisotopic mass of 333.147736 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve a series of steps, including a Diels–Alder reaction . The specific reactions and conditions used can vary depending on the specific synthesis route chosen .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Cytochrome P450 Inhibitors
Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes are crucial for understanding drug-drug interactions and enhancing drug safety. Compounds such as 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP) are highlighted for their selectivity as CYP2A6 inhibitors, indicating the relevance of pyridine and imidazole derivatives in designing selective enzyme inhibitors (Khojasteh et al., 2011).
P2X3 and P2X2/3 Receptor Antagonists
Imidazo-pyridines, such as BLU-5937, have been studied for their potential in treating conditions like refractory chronic cough. This showcases the application of imidazole and pyridine derivatives in developing new therapeutic agents targeting specific receptor antagonists (Marucci et al., 2019).
Environmental Science Applications
- Emerging Contaminants in Aquatic Environments: The occurrence, fate, and behavior of parabens, which share phenolic structural features, in aquatic environments have been extensively reviewed. This research is significant for understanding the environmental impact of phenolic compounds and their derivatives, including those related to 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide, in water systems (Haman et al., 2015).
Wirkmechanismus
While the exact mechanism of action of this compound is not specified in the available literature, it is known that the compound exhibits a wide range of pharmacological activities . It has been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Zukünftige Richtungen
The literature suggests that this compound and its derivatives have potential as therapeutic candidates . Future research could focus on further exploring the biological activities of this compound and its derivatives, as well as optimizing the synthesis process . This could lead to the development of novel and safe tailored drugs .
Eigenschaften
IUPAC Name |
2-phenoxy-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-15(25-16-7-3-2-4-8-16)19(24)22-12-14-23-13-11-21-18(23)17-9-5-6-10-20-17/h2-11,13,15H,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBXFFQCSWNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CN=C1C2=CC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2768613.png)
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)
![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2768621.png)


![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)


![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)